

10-Norparvulenone: An Anti-Influenza Virus Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	10-Norparvulenone				
Cat. No.:	B3025966	Get Quote			

An In-depth Technical Guide on the Anti-Influenza Virus Activity of **10-Norparvulenone**

Introduction

10-Norparvulenone is a naphthol-based antibiotic identified as a promising anti-influenza virus agent.[1] Isolated from Microsphaeropsis sp. FO-5050, this compound has demonstrated inhibitory effects against the influenza A virus.[1] This technical guide provides a comprehensive overview of the anti-influenza virus activity of **10-Norparvulenone**, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of antiviral therapeutics.

Quantitative Data

The anti-influenza activity of **10-Norparvulenone** has been quantified through various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its efficacy against different influenza virus strains and its cytotoxic profile.

Compound	Virus Strain	Assay Type	IC50 (μg/mL)	CC50 (µg/mL)	Selectivity Index (SI)
10- Norparvuleno ne	Influenza A/PR/8/34 (H1N1)	Neuraminidas e Inhibition	28	>100	>3.57



IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral activity. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cytotoxicity in host cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.

Mechanism of Action

The primary mechanism of action of **10-Norparvulenone** against the influenza virus is the inhibition of neuraminidase.[1] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of the infection.[2][3][4] By inhibiting neuraminidase, **10-Norparvulenone** effectively traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells.[3][4]

The influenza virus replication cycle involves several key stages that can be targeted by antiviral drugs:

- Attachment and Entry: The virus attaches to the host cell via the interaction of its hemagglutinin (HA) protein with sialic acid receptors on the cell surface, followed by endocytosis.[2][5]
- Uncoating: Inside the endosome, the acidic environment triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes. The M2 ion channel acidifies the virion, facilitating the release of viral ribonucleoproteins (vRNPs) into the cytoplasm.[5]
- Replication and Transcription: The vRNPs are imported into the nucleus, where the viral RNA-dependent RNA polymerase transcribes viral mRNAs and replicates the viral genome.
 [6][7]
- Assembly and Budding: Newly synthesized viral proteins and vRNPs are assembled at the plasma membrane. The virus then buds from the host cell.[7]
- Release: Neuraminidase cleaves the sialic acid receptors, releasing the new virions.[2][4]

10-Norparvulenone's inhibitory action on neuraminidase places it in the same class of antiviral agents as widely used drugs like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®).[8]



Experimental Protocols

This section details the methodologies for the key experiments used to evaluate the antiinfluenza activity of **10-Norparvulenone**.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

- Influenza A virus neuraminidase
- 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2)
- Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
- 10-Norparvulenone
- 96-well black microplates
- Fluorometer

Procedure:

- Prepare serial dilutions of **10-Norparvulenone** in the assay buffer.
- In a 96-well black microplate, add the diluted compound to the wells.
- Add the influenza neuraminidase enzyme to each well and incubate at 37°C for 30 minutes.
- Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction by adding the stop solution.



- Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
- Calculate the percent inhibition of neuraminidase activity for each concentration of the compound and determine the IC50 value.

Plaque Reduction Assay

This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells[9]
- Influenza A virus stock
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Agarose or Avicel overlay medium
- Crystal violet staining solution
- 10-Norparvulenone
- 6-well plates

Procedure:

- Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.[10]
- Wash the cells with phosphate-buffered saline (PBS).
- Prepare serial dilutions of the influenza virus stock and infect the MDCK cells for 1 hour at 37°C.



- During infection, prepare different concentrations of 10-Norparvulenone in the overlay medium.
- After incubation, remove the virus inoculum and wash the cells with PBS.
- Add the overlay medium containing the respective concentrations of 10-Norparvulenone to the wells.
- Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.[11]
- Fix the cells with 10% formalin and stain with crystal violet solution.
- Count the number of plaques in each well and calculate the percent reduction in plaque formation compared to the virus control. Determine the IC50 value.[11]

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells.

Materials:

- MDCK cells
- DMEM with 10% FBS
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
- Dimethyl sulfoxide (DMSO)
- 10-Norparvulenone
- 96-well plates

Procedure:

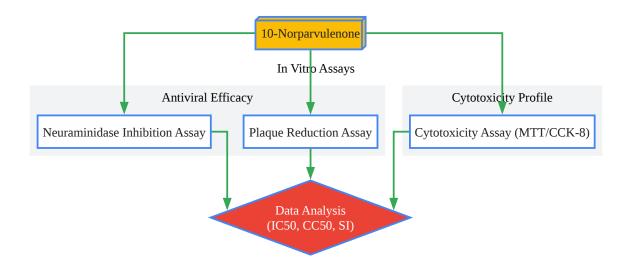
Seed MDCK cells in a 96-well plate and incubate overnight.



- Treat the cells with serial dilutions of 10-Norparvulenone and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
- Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.[12]
- If using MTT, add DMSO to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

Visualizations

Experimental Workflow for Antiviral Activity Assessment

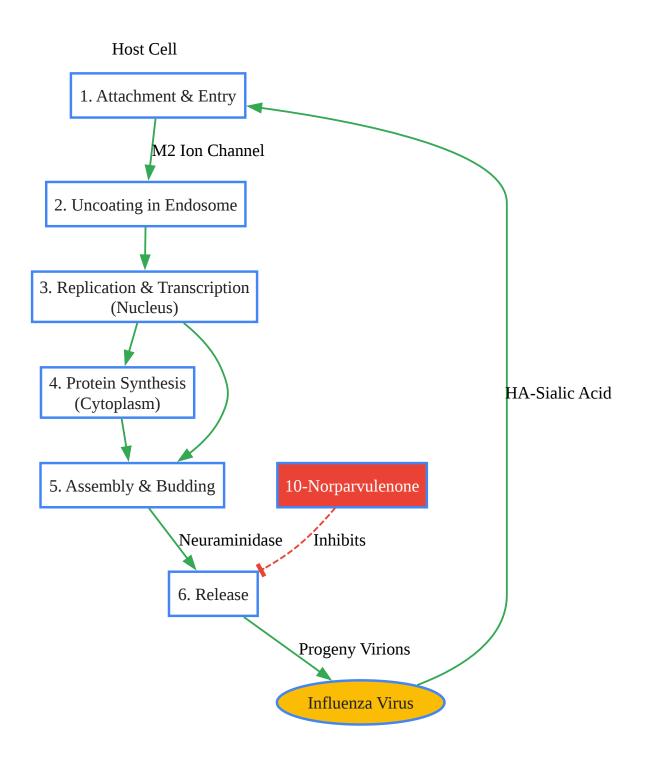


Click to download full resolution via product page

Caption: Workflow for evaluating the anti-influenza activity of **10-Norparvulenone**.



Influenza Virus Replication Cycle and Target of 10-Norparvulenone



Click to download full resolution via product page



Caption: The influenza virus replication cycle and the inhibitory action of **10-Norparvulenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A new anti-influenza virus antibiotic, 10-norparvulenone from Microsphaeropsis sp. FO-5050 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Potential of Natural Resources against Influenza Virus Infections PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the mechanisms of action of the antivirals? Clinical practice guidelines for influenza NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiviral agents active against influenza A viruses PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 6. How the influenza virus achieves efficient viral RNA replication News from the Institut Pasteur [pasteur.fr]
- 7. The Influenza A Virus Replication Cycle: A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. About Influenza Antiviral Medications | Influenza (Flu) | CDC [cdc.gov]
- 9. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sitesv2.anses.fr [sitesv2.anses.fr]
- 12. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [10-Norparvulenone: An Anti-Influenza Virus Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025966#10-norparvulenone-anti-influenza-virus-activity]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com